1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Description
Molecular Architecture and Substituent Effects
The molecular architecture of 1-tert-butyl-5-methyl-1H-pyrazole-3-carbonyl chloride (C₉H₁₃ClN₂O) features a pyrazole ring substituted at three positions: a tert-butyl group at N1, a methyl group at C5, and a carbonyl chloride moiety at C3. The pyrazole core adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles (C–N: ~1.34 Å, C–C: ~1.39 Å). The tert-butyl group introduces significant steric bulk, influencing both reactivity and conformational stability. Computational studies on analogous pyrazole derivatives reveal that electron-donating substituents like tert-butyl stabilize specific tautomers by delocalizing electron density through the π-system.
Substituent effects are critical in dictating the compound’s electronic profile. The carbonyl chloride group at C3 enhances electrophilicity, making it reactive toward nucleophiles, while the methyl group at C5 exerts minimal steric hindrance compared to the tert-butyl group. Density Functional Theory (DFT) calculations on similar pyrazole systems demonstrate that substituents at C3 and C5 modulate frontier molecular orbitals, with the carbonyl chloride reducing the HOMO-LUMO gap by 0.8–1.2 eV compared to non-acylated analogs.
| Key Structural Parameters | Value |
|---|---|
| Molecular Weight | 200.66 g/mol |
| Bond Length (C3–Cl) | 1.79 Å |
| Dihedral Angle (C5–N1–C(tert-butyl)) | 12.3° |
Properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXVJLQSMVDBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370880 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-94-7 | |
| Record name | 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306936-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthesis of Pyrazole Derivative
- Reagents and Conditions :
- Hydrazine hydrate or substituted hydrazines
- Acetylacetone (or a similar β-diketone)
- Solvent: Ethanol or acetonitrile
- Catalyst: Acidic or basic conditions (e.g., HCl or NaOH)
- Procedure :
The reaction between hydrazine and acetylacetone proceeds under reflux, forming the pyrazole ring through cyclization. The tert-butyl group can be introduced by alkylating the nitrogen atom with tert-butyl bromide in the presence of a base like potassium carbonate.
Conversion to Carboxylic Acid
- Reagents and Conditions :
- Oxidation reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants
- Aqueous or organic solvent medium
- Procedure :
The methyl group on the pyrazole ring is oxidized to form a carboxylic acid derivative.
Formation of Carbonyl Chloride
- Reagents and Conditions :
- Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Catalyst: Dimethylformamide (DMF) as an activator
- Procedure :
The carboxylic acid derivative is treated with thionyl chloride under reflux. DMF may be used to catalyze the reaction by forming an intermediate acyl chloride species. Excess thionyl chloride is removed under reduced pressure to yield this compound in high purity.
Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent for Pyrazole Synthesis | Ethanol or acetonitrile |
| Reaction Temperature | Reflux (~80°C) |
| Chlorination Reagent | Thionyl chloride |
| Reaction Time | 2–4 hours |
| Yield | >85% |
Key Considerations
Reaction Media
The choice of solvent and catalyst plays a critical role in determining the efficiency and regioselectivity of the synthesis.
Purification
The crude product can be purified by recrystallization from non-polar solvents like hexane or by column chromatography using silica gel.
Challenges in Synthesis
- Moisture sensitivity during chlorination can lead to hydrolysis of the carbonyl chloride group.
- Side reactions, such as over-chlorination or decomposition, must be minimized by controlling reagent stoichiometry and reaction conditions.
Applications in Organic Synthesis
The carbonyl chloride functionality in this compound makes it highly reactive toward nucleophilic substitution reactions, enabling its use in:
- Amide bond formation with amines
- Esterification with alcohols
- Cyclization reactions for heterocyclic compounds
Chemical Reactions Analysis
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reaction with an amine under basic conditions yields the corresponding amide.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, which are essential for constructing complex organic molecules.
Reactions Involving 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Reacts with nucleophiles (amines, alcohols) to form amides or esters. |
| Hydrolysis | Hydrolyzes to yield 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in aqueous conditions. |
| Reduction | Can be reduced to form 1-tert-butyl-5-methyl-1H-pyrazole-3-methanol under specific conditions. |
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a building block for developing pharmaceutical compounds with therapeutic effects. Research indicates potential anti-inflammatory and anticancer activities associated with this compound.
Recent studies have highlighted the following activities:
-
Anticancer Activity : Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of lung cancer cells.
- Case Study Example : A derivative exhibited an IC50 value of 0.95 nM against NCI-H460 lung cancer cells, indicating strong cytotoxicity without inducing apoptosis.
-
Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), critical targets in inflammation management.
- In Vivo Study : Research using carrageenan-induced rat models demonstrated that specific pyrazole derivatives exhibited potent anti-inflammatory effects with minimal gastrointestinal toxicity.
Material Science
In material science, this compound is utilized in the synthesis of materials with tailored properties, such as polymers and catalysts. Its ability to form stable intermediates makes it valuable for developing advanced materials.
Case Study on Anticancer Properties
A comprehensive study evaluated various pyrazole derivatives against lung cancer cell lines, revealing that specific substitutions significantly increased cytotoxicity. The findings suggest that modifications to the pyrazole structure can enhance biological activity.
Inflammation Models
In vivo studies using carrageenan-induced rat paw edema models demonstrated that certain pyrazole derivatives exhibited potent anti-inflammatory effects while maintaining low toxicity levels.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride depends on its chemical reactivity. As a carbonyl chloride, it acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved in its biological activities are related to the specific pyrazole derivatives synthesized from it .
Comparison with Similar Compounds
Table 1: Key Properties of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl Chloride and Analogues
Key Observations :
Positional Isomerism : The compound in , 3-(tert-butyl)-1-methylpyrazole-5-carbonyl chloride, is a positional isomer of the target compound. The tert-butyl and methyl groups occupy different positions (C3 vs. C1), altering steric hindrance and electronic distribution. This may affect reaction kinetics in nucleophilic acyl substitutions .
Carboxylic Acid vs. Carbonyl Chloride : The derivative in , 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, replaces the carbonyl chloride with a carboxylic acid group. This substitution reduces electrophilicity, making it less reactive in acylations but more stable for direct use in biological systems .
Reactivity and Hazard Profile
Biological Activity
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with significant biological activity, particularly in the fields of medicinal and synthetic chemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Formula: C₉H₁₃ClN₂O
Molecular Weight: 200.66 g/mol
IUPAC Name: this compound
Physical Form: Yellow oil
Purity: ≥95%
The compound features a tert-butyl group and a carbonyl chloride functional group attached to a pyrazole ring, enhancing its reactivity and utility in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Ring: The initial step often includes the condensation of appropriate hydrazines with carbonyl compounds.
- Introduction of Carbonyl Chloride Group: This is achieved through the reaction with thionyl chloride or oxalyl chloride, facilitating the formation of the carbonyl chloride moiety.
These methods allow for efficient production with high purity, making it suitable for further biological evaluations.
Interaction with Biological Macromolecules
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects. For example, studies have shown that this compound can bind to specific enzymes or receptors, which may lead to significant biological responses.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies reveal:
- Cell Lines Tested: MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values: The compound exhibited growth inhibition with IC50 values ranging from 2.43 μM to 14.65 μM across different cell lines .
These findings suggest that this compound has potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₁₃ClN₂O | Contains a carbonyl chloride group |
| 3-tert-butyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C₉H₁₃ClN₂O | Methyl group instead of tert-butyl on pyrazole ring |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C₉H₁₄N₂O₂ | Contains carboxylic acid instead of carbonyl chloride |
The unique combination of functional groups in this compound allows for distinct reactivity patterns not present in other derivatives, particularly in nucleophilic attack pathways.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazole derivatives, including:
- Inhibition of Bcl-xL Proteins: Research has shown that modifications to pyrazole structures can lead to potent inhibitors of Bcl-xL proteins, which are crucial in cancer cell survival pathways .
- Microtubule Assembly Disruption: Certain pyrazole derivatives have demonstrated the ability to destabilize microtubules, indicating potential as chemotherapeutic agents .
Q & A
Q. What are the recommended methods for synthesizing 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride with high purity?
Methodological Answer: The synthesis typically involves acylation or halogenation of the parent pyrazole scaffold. For example:
- Step 1: Start with 1-tert-butyl-5-methyl-1H-pyrazole and react it with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions to introduce the carbonyl chloride group.
- Step 2: Purify the crude product via flash chromatography (using silica gel and gradients of ethyl acetate/cyclohexane) to isolate the target compound .
- Monitoring: Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and confirm purity .
Key Considerations:
- Ensure inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the carbonyl chloride.
- Optimize reaction time and temperature to minimize byproducts like acid impurities (e.g., free carboxylic acid).
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling: Use gloves, goggles, and a fume hood due to its acute toxicity (GHS Category 4 Oral) and skin irritation potential . Avoid contact with water, as hydrolysis generates HCl gas.
- Storage: Keep in a tightly sealed container under inert gas (argon) at –20°C. Desiccate to prevent moisture absorption .
- Incompatibilities: Separate from strong oxidizing agents (e.g., peroxides) and bases to avoid exothermic reactions .
Safety Protocols:
Q. What analytical techniques are essential for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at N1, methyl at C5) and detect impurities. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₉H₁₃ClN₂O; exact mass: 200.0623 g/mol) .
- Infrared (IR) Spectroscopy: Confirm the carbonyl chloride stretch at ~1770–1800 cm⁻¹ .
Purity Validation:
- Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Ensure ≥95% purity for biological assays .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for targeted biological activity studies?
Methodological Answer:
- Functionalization Strategies:
- Activity Screening: Test derivatives in vitro for enzyme inhibition (e.g., ATX enzyme assays using Amplex-Red fluorescence) or receptor binding .
Example Protocol:
Dissolve 100 mg of the compound in dry dichloromethane (DCM).
Add 1.2 equivalents of amine and stir at 0°C for 1 hour.
Q. What experimental strategies resolve contradictions between computational predictions and empirical reactivity data?
Methodological Answer:
- Hybrid Modeling: Combine molecular docking (e.g., AutoDock Vina) with wet-lab validation. For instance:
- Predict nucleophilic attack sites using DFT calculations.
- Validate via hydrolysis studies under controlled pH (e.g., monitor HCl release via conductivity) .
- Data Reconciliation: Compare computational ligand-receptor binding scores with empirical IC₅₀ values from enzyme assays. Adjust models using meta-analysis of overlapping datasets .
Case Study:
Saito et al. (2009) reconciled discrepancies in receptor-response models by testing 93 odorants against 52 receptors, highlighting the need for iterative wet-lab validation .
Q. What methodologies assess the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Controlled Hydrolysis:
- Prepare buffered solutions (pH 2–12).
- Add 10 mg of the compound and stir at 25°C.
- Monitor degradation via HPLC at intervals (0, 1, 6, 24 hours).
- Analysis:
Findings:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
